2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid
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Overview
Description
2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid is an organic compound with the molecular formula C10H9F2NO4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a carbamoyl group, and a methoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-difluoroaniline with methoxyacetic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(3,5-difluorophenyl)carbamoyl]acetic acid.
Reduction: Formation of 2-[(3,5-difluorophenyl)amino]-2-methoxyacetic acid.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The carbamoyl group can form hydrogen bonds with target proteins, further stabilizing the interaction. The methoxyacetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-difluorophenyl)carbamoyl]acetic acid
- 2-[(3,5-difluorophenyl)amino]-2-methoxyacetic acid
- 2-[(3,5-difluorophenyl)carbamoyl]propanoic acid
Uniqueness
2-[(3,5-difluorophenyl)carbamoyl]-2-methoxyacetic acid is unique due to the presence of both the methoxyacetic acid and difluorophenyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced binding affinity, solubility, and bioavailability compared to similar compounds.
Properties
CAS No. |
2149958-44-9 |
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Molecular Formula |
C10H9F2NO4 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C10H9F2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16) |
InChI Key |
TYXGHBAICGGKKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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